molecular formula C12H8O3S B3168117 6-Thien-2-YL-1,3-benzodioxole-5-carbaldehyde CAS No. 926252-14-4

6-Thien-2-YL-1,3-benzodioxole-5-carbaldehyde

Cat. No.: B3168117
CAS No.: 926252-14-4
M. Wt: 232.26 g/mol
InChI Key: KMBVLIUJDGQRLJ-UHFFFAOYSA-N
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Description

6-Thien-2-YL-1,3-benzodioxole-5-carbaldehyde is an organic compound with the molecular formula C12H8O3S It is a derivative of benzodioxole, featuring a thiophene ring attached to the benzodioxole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Thien-2-YL-1,3-benzodioxole-5-carbaldehyde typically involves the reaction of 1,3-benzodioxole-5-carbaldehyde with thiophene derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where the benzodioxole compound is reacted with a thiophene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

6-Thien-2-YL-1,3-benzodioxole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions typically use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: 6-Thien-2-YL-1,3-benzodioxole-5-carboxylic acid.

    Reduction: 6-Thien-2-YL-1,3-benzodioxole-5-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-Thien-2-YL-1,3-benzodioxole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Thien-2-YL-1,3-benzodioxole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be related to its ability to induce apoptosis or inhibit cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1,3-benzodioxole-5-carboxaldehyde: A brominated derivative with similar structural features.

    6,7-Dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde: A methoxy-substituted derivative with different electronic properties.

Uniqueness

6-Thien-2-YL-1,3-benzodioxole-5-carbaldehyde is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other benzodioxole derivatives

Properties

IUPAC Name

6-thiophen-2-yl-1,3-benzodioxole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O3S/c13-6-8-4-10-11(15-7-14-10)5-9(8)12-2-1-3-16-12/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBVLIUJDGQRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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